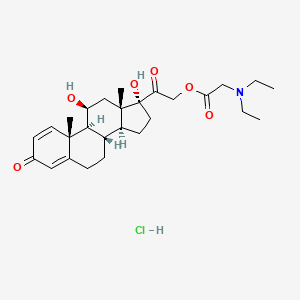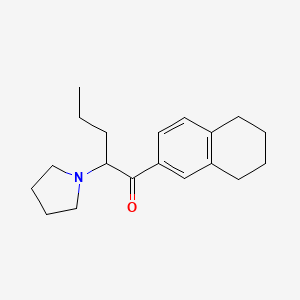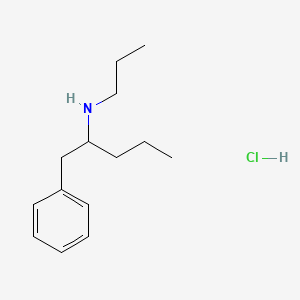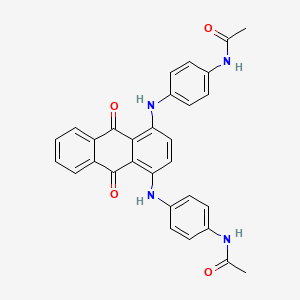
2-(Diethylamino)ethanol;hexadecyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethanol;hexadecyl hydrogen sulfate: is a compound that combines the properties of both 2-(Diethylamino)ethanol and hexadecyl hydrogen sulfate. 2-(Diethylamino)ethanol is a tertiary alkanolamine known for its high chemical stability and resistance to degradation . Hexadecyl hydrogen sulfate, on the other hand, is a surfactant commonly used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
2-(Diethylamino)ethanol: can be synthesized through the reaction of diethylamine with ethylene oxide.
Hexadecyl hydrogen sulfate: is usually prepared by the sulfation of hexadecanol with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods:
2-(Diethylamino)ethanol: is produced on an industrial scale using continuous processes where ethylene oxide is reacted with diethylamine in the presence of a solvent.
Hexadecyl hydrogen sulfate: is produced by the direct sulfation of hexadecanol in large reactors, followed by neutralization with a base.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(Diethylamino)ethanol can undergo oxidation to form N,N-diethylacetamide.
Substitution: It can also participate in substitution reactions to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Quaternization reactions often use alkyl halides under mild conditions.
Major Products:
Oxidation: N,N-diethylacetamide.
Substitution: Quaternary ammonium salts.
Applications De Recherche Scientifique
Chemistry:
Phase Transfer Catalysts: 2-(Diethylamino)ethanol is used to prepare quaternary ammonium salts, which act as phase transfer catalysts.
CO2 Absorption: It is used in combination with methyldiethanolamine and sulfolane to study CO2 absorption and desorption behaviors.
Biology and Medicine:
Peptide Synthesis: It is used to prepare N-substituted glycine derivatives, which are essential in peptide and protein synthesis.
Industry:
Mécanisme D'action
2-(Diethylamino)ethanol:
Molecular Targets: It acts on various molecular targets, including enzymes and receptors involved in metabolic pathways.
Hexadecyl Hydrogen Sulfate:
Comparaison Avec Des Composés Similaires
N,N-Dimethylethanolamine: Similar in structure but with different alkyl groups.
Triethanolamine: Contains three ethanolamine groups instead of one.
Uniqueness:
2-(Diethylamino)ethanol: is unique due to its high chemical stability and resistance to degradation.
Hexadecyl hydrogen sulfate: is unique for its effectiveness as a surfactant in various industrial applications.
Propriétés
Numéro CAS |
64345-99-9 |
|---|---|
Formule moléculaire |
C22H49NO5S |
Poids moléculaire |
439.7 g/mol |
Nom IUPAC |
2-(diethylamino)ethanol;hexadecyl hydrogen sulfate |
InChI |
InChI=1S/C16H34O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;1-3-7(4-2)5-6-8/h2-16H2,1H3,(H,17,18,19);8H,3-6H2,1-2H3 |
Clé InChI |
VBLQCDAGFWTUSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)CCO |
Numéros CAS associés |
65151-93-1 65122-30-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)


![[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777360.png)
